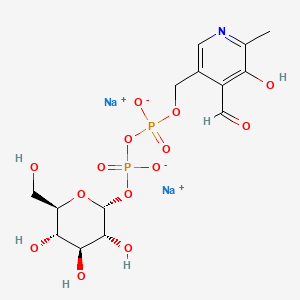
Pyridoxal(5')diphospho(1)-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxal(5')diphospho(1)-glucose, also known as this compound, is a useful research compound. Its molecular formula is C14H19NNa2O14P2 and its molecular weight is 533.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Enzymatic Reactions
Glycogen Phosphorylase Activation
Pyridoxal(5')diphospho(1)-glucose serves as a cofactor for glycogen phosphorylase, an enzyme critical for glycogen breakdown. Research indicates that this compound can effectively reconstitute glycogen phosphorylase beta from rabbit muscle, replacing the natural pyridoxal 5'-phosphate coenzyme. This reconstitution allows for the study of enzymatic mechanisms and the role of cofactors in catalysis. The glucosyl transfer reaction facilitated by this compound mimics normal enzyme activity, supporting the catalytic mechanism where the phosphate group acts as a catalyst through direct interaction with substrate phosphates .
Clinical Implications
Diabetes Management
Recent studies have explored the potential of this compound in managing type 2 diabetes mellitus (T2DM). A clinical trial assessed the effects of pyridoxine (the precursor to pyridoxal 5'-phosphate) as an adjunct therapy to Metformin. Results indicated significant reductions in fasting plasma glucose and HbA1c levels among participants receiving pyridoxine alongside standard treatment. The study highlighted that pyridoxal 5'-phosphate may enhance insulin sensitivity and regulate glucose metabolism, thus providing a promising avenue for diabetes management .
Mechanistic Studies
Inhibition Studies
This compound has also been investigated as a potent inhibitor of glycogen phosphorylase. It exhibits tight binding characteristics, with inhibition constants (Ki) indicating its effectiveness as an R-state inhibitor. Specifically, it shows a Ki value of 40 µM for phosphorylase b and an even tighter binding to AMP-activated phosphorylase a at 10 µM. These findings are crucial for understanding how this compound can modulate enzymatic activity and provide insights into therapeutic strategies for conditions related to glycogen metabolism .
Table 1: Clinical Study on Pyridoxine and Blood Glucose Levels
| Group | Treatment | Fasting Plasma Glucose (FPG) Baseline | FPG After 4 Weeks | HbA1c Baseline | HbA1c After 4 Weeks |
|---|---|---|---|---|---|
| G1 | Control | 130.12 ± 5.42 | 111.25 ± 4.97 | - | - |
| G2 | Metformin | 135.55 ± 4.34 | 102.21 ± 4.28 | - | - |
| G3 | Metformin + Pyridoxine | 142.22 ± 4.35 | 89.75 ± 3.88 | - | - |
This table summarizes findings from a study assessing the impact of pyridoxine on blood glucose levels in T2DM patients, demonstrating significant improvements in glycemic control .
Propiedades
Número CAS |
80503-46-4 |
|---|---|
Fórmula molecular |
C14H19NNa2O14P2 |
Peso molecular |
533.23 g/mol |
Nombre IUPAC |
disodium;[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C14H21NO14P2.2Na/c1-6-10(18)8(3-16)7(2-15-6)5-26-30(22,23)29-31(24,25)28-14-13(21)12(20)11(19)9(4-17)27-14;;/h2-3,9,11-14,17-21H,4-5H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t9-,11-,12+,13-,14-;;/m1../s1 |
Clave InChI |
DBXOOCKABATHSN-ZFUCKRBASA-L |
SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])OP(=O)([O-])OC2C(C(C(C(O2)CO)O)O)O.[Na+].[Na+] |
SMILES isomérico |
CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])OP(=O)([O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.[Na+].[Na+] |
SMILES canónico |
CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])OP(=O)([O-])OC2C(C(C(C(O2)CO)O)O)O.[Na+].[Na+] |
Sinónimos |
5-PDPG pyridoxal(5')diphospho(1)-glucose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















